molecular formula C11H12O2S B15198176 Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate

Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate

Cat. No.: B15198176
M. Wt: 208.28 g/mol
InChI Key: DWLKCEFJGARUAV-UHFFFAOYSA-N
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Description

Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring attached to a methyl ester and a mercaptophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring. The mercaptophenyl group can be introduced through a substitution reaction, where a halogenated cyclopropane derivative reacts with a thiol compound under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The cyclopropane ring can also interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(2-mercaptophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate is unique due to the position of the mercapto group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

methyl 1-(3-sulfanylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H12O2S/c1-13-10(12)11(5-6-11)8-3-2-4-9(14)7-8/h2-4,7,14H,5-6H2,1H3

InChI Key

DWLKCEFJGARUAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)S

Origin of Product

United States

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